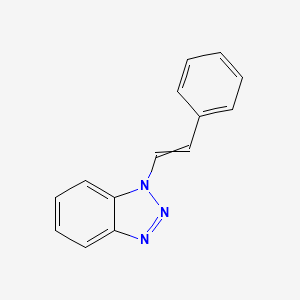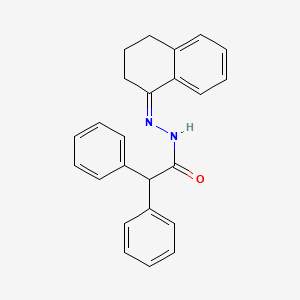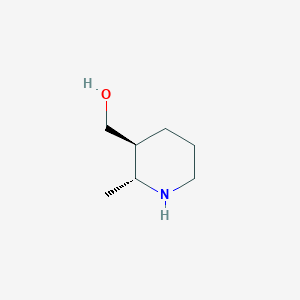
1-(2-Phenylethenyl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Styryl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C14H11N3 and a molecular weight of 221.26 g/mol . This compound belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and materials science .
Métodos De Preparación
The synthesis of 1-Styryl-1H-benzo[d][1,2,3]triazole can be achieved through several synthetic routes. . This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
1-Styryl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Styryl-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Styryl-1H-benzo[d][1,2,3]triazole involves its interaction with enzymes and receptors in biological systems. The compound can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with various molecular targets . These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-Styryl-1H-benzo[d][1,2,3]triazole can be compared with other similar compounds such as:
1H-benzo[d][1,2,3]triazole: A simpler triazole derivative with similar chemical properties but lacking the styryl group.
1-Phenyl-1H-benzo[d][1,2,3]triazole: Another derivative with a phenyl group instead of a styryl group, which may exhibit different biological activities.
The uniqueness of 1-Styryl-1H-benzo[d][1,2,3]triazole lies in its styryl group, which can enhance its ability to interact with biological targets and potentially improve its efficacy in various applications .
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-(2-phenylethenyl)benzotriazole |
InChI |
InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H |
Clave InChI |
KPKDVQRPXRDPPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)

![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
